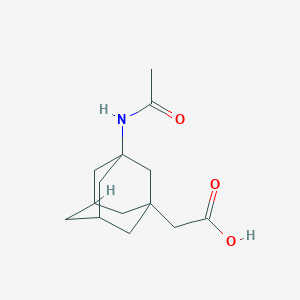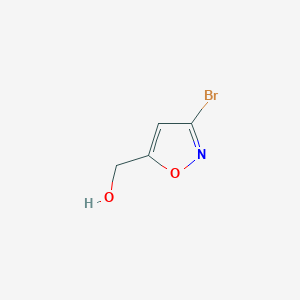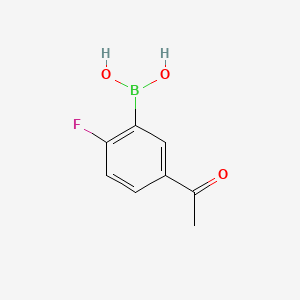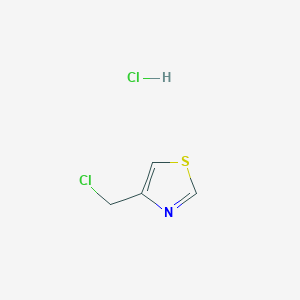
(5-Bromo-1-benzofuran-2-il)metanol
Descripción general
Descripción
(5-Bromo-1-benzofuran-2-yl)methanol is an organic compound characterized by a benzofuran ring substituted with a bromine atom at the 5-position and a hydroxymethyl group at the 2-position
Aplicaciones Científicas De Investigación
(5-Bromo-1-benzofuran-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran compounds have been shown to exhibit significant cell growth inhibitory effects in different types of cancer cells .
Análisis Bioquímico
Biochemical Properties
(5-Bromo-1-benzofuran-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind strongly to the serotonin receptor 5-HT2A in vitro . This interaction suggests that (5-Bromo-1-benzofuran-2-yl)methanol may influence neurotransmission and other serotonin-mediated processes. Additionally, it may interact with other receptors and enzymes, contributing to its diverse biological activities.
Cellular Effects
The effects of (5-Bromo-1-benzofuran-2-yl)methanol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the serotonin receptor 5-HT2A can affect cell signaling pathways related to mood regulation, cognition, and perception . Furthermore, (5-Bromo-1-benzofuran-2-yl)methanol may impact gene expression by altering the transcriptional activity of specific genes, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of (5-Bromo-1-benzofuran-2-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the serotonin receptor 5-HT2A, which leads to the modulation of downstream signaling pathways . This binding interaction can result in the inhibition or activation of specific enzymes, thereby affecting various biochemical processes. Additionally, (5-Bromo-1-benzofuran-2-yl)methanol may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromo-1-benzofuran-2-yl)methanol change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (5-Bromo-1-benzofuran-2-yl)methanol remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to (5-Bromo-1-benzofuran-2-yl)methanol in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of (5-Bromo-1-benzofuran-2-yl)methanol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and enhancing cognitive function. At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
(5-Bromo-1-benzofuran-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound . Understanding the metabolic pathways of (5-Bromo-1-benzofuran-2-yl)methanol is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (5-Bromo-1-benzofuran-2-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic potential. For instance, its ability to cross the blood-brain barrier and reach the central nervous system is crucial for its effects on neurotransmission.
Subcellular Localization
The subcellular localization of (5-Bromo-1-benzofuran-2-yl)methanol is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of (5-Bromo-1-benzofuran-2-yl)methanol can affect its activity and function, as it may interact with different biomolecules in various subcellular environments. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1-benzofuran-2-yl)methanol typically involves the bromination of benzofuran followed by a hydroxymethylation reaction. One common method includes:
Bromination: Benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Hydroxymethylation: The brominated benzofuran is then reacted with formaldehyde in the presence of a base like sodium hydroxide to form the hydroxymethyl group at the 2-position.
Industrial Production Methods: Industrial production of (5-Bromo-1-benzofuran-2-yl)methanol follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination.
Automated Hydroxymethylation: Employing automated systems to control the hydroxymethylation reaction, ensuring consistent product quality and yield.
Types of Reactions:
Oxidation: (5-Bromo-1-benzofuran-2-yl)methanol can undergo oxidation to form (5-Bromo-1-benzofuran-2-yl)methanal.
Reduction: The compound can be reduced to (5-Bromo-1-benzofuran-2-yl)methane.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.
Major Products:
Oxidation: (5-Bromo-1-benzofuran-2-yl)methanal.
Reduction: (5-Bromo-1-benzofuran-2-yl)methane.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
(5-Chloro-1-benzofuran-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.
(5-Fluoro-1-benzofuran-2-yl)methanol: Contains a fluorine atom at the 5-position.
(5-Iodo-1-benzofuran-2-yl)methanol: Features an iodine atom at the 5-position.
Uniqueness: (5-Bromo-1-benzofuran-2-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance its efficacy in certain applications.
Propiedades
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYWIDBNICYLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383757 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38220-77-8 | |
| Record name | (5-bromo-1-benzofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)



![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1273678.png)







